REACTION_CXSMILES
|
[C:1]([O:5][CH3:6])(=[O:4])[C:2]#[CH:3].[Li]N([Si](C)(C)C)[Si](C)(C)C.[CH2:17]1[CH2:21][O:20][CH2:19][CH2:18]1.[Cl-].[NH4+].[CH2:24]1[CH2:28]OC[CH2:25]1>>[CH:17]1([CH:21]([OH:20])[C:3]#[C:2][C:1]([O:5][CH3:6])=[O:4])[CH2:18][CH2:19][CH2:28][CH2:24][CH2:25]1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
1.68 g
|
Type
|
reactant
|
Smiles
|
C(C#C)(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C#C)(=O)OC
|
Name
|
LiN(TMS)2 THF
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
[Li]N([Si](C)(C)C)[Si](C)(C)C.C1CCOC1
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
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C1CCOC1
|
Name
|
compound 9k
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Type
|
CUSTOM
|
Details
|
the reaction solution was stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After completion of the addition
|
Type
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STIRRING
|
Details
|
The mixture was stirred for additional 1 hour
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Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate
|
Type
|
WASH
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Details
|
The extract was washed with water and brine
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)C(C#CC(=O)OC)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |